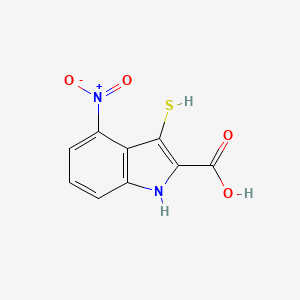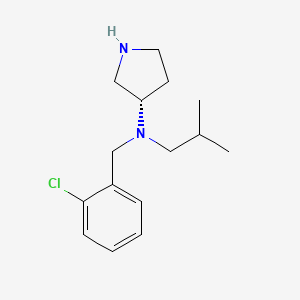
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two methoxy groups at positions 2 and 6, a methylsulfanyl group at position 5, and an amine group at position 4 on the pyrimidine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps. One common method starts with the reaction of 4,6-dihydroxy-2-methylthio pyrimidine with phosphorus oxychloride under nitrogen protection. The resulting product is then treated with sodium methoxide in methanol to yield 4,6-dimethoxy-2-methylthio pyrimidine. This intermediate is further oxidized using hydrogen peroxide in the presence of a catalyst to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium carbonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Reduction: Reduced forms of the original compound with modified functional groups.
Applications De Recherche Scientifique
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
89587-78-0 |
|---|---|
Formule moléculaire |
C7H11N3O2S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10) |
Clé InChI |
RBMDIALURBOXGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1SC)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


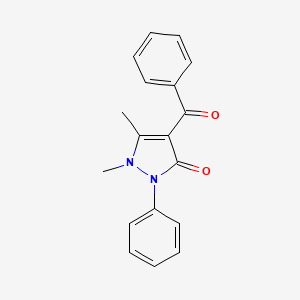
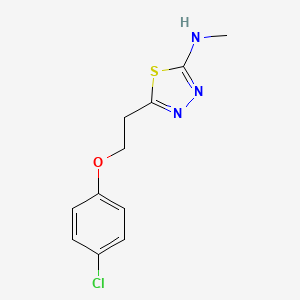
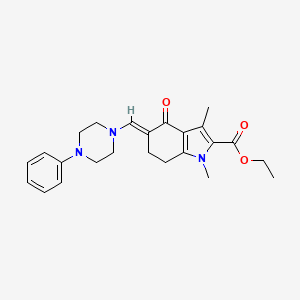
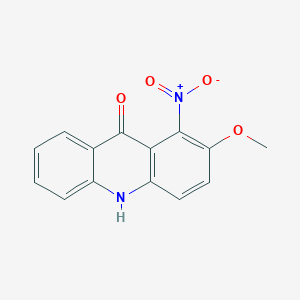

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2,2,6,6-tetramethylpiperidin-1-yl)oxymethyl]oxolane-3,4-diol](/img/structure/B12917346.png)
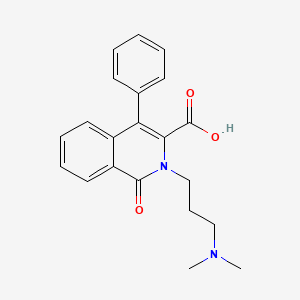
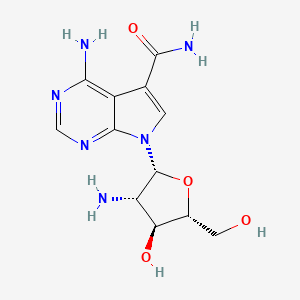

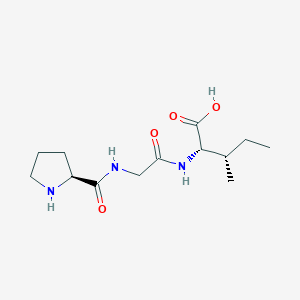
![3-Butyl-7-hydrazinyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12917377.png)
